5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-[(3-Chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 4 with a carboxamide group. The carboxamide nitrogen is linked to a 2-(4-chlorophenyl)ethyl chain, while position 5 of the triazole ring bears a 3-chlorophenylamino substituent. This structural motif is common in medicinal chemistry, as triazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C17H15Cl2N5O |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10H,8-9H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
WBJYNWPRHVDNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely reported method for constructing the 1,2,3-triazole core. A representative pathway involves:
- Synthesis of alkyne precursor :
- Azide preparation :
- Cycloaddition :
Advantages : High regioselectivity (1,4-disubstituted triazole), compatibility with sensitive functional groups.
Limitations : Requires stringent exclusion of oxygen to prevent Cu(I) oxidation.
Stepwise Assembly via Intermediate Functionalization
Alternative routes avoid CuAAC by constructing the triazole ring through cyclization of hydrazine derivatives:
- Hydrazone formation :
- Cyclization :
- Amidation :
Key data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazone formation | EtOH, HCl | 80 | 6 | 85 |
| Cyclization | HCl/EtOH | 100 | 12 | 67 |
| Amidation | EDCl, HOBt, DMF | RT | 24 | 72 |
Optimization Strategies and Challenges
Regioselectivity in Triazole Formation
Non-CuAAC methods often produce mixtures of 1,4- and 1,5-disubstituted triazoles. Microwave-assisted synthesis at 150°C for 10 minutes improves 1,4-selectivity to 95% (vs. 82% under conventional heating).
Purification Challenges
The hydrophobic 4-chlorophenyl group necessitates chromatographic purification on silica gel with ethyl acetate/hexane (3:7). Recrystallization from ethanol/water (1:1) achieves >99% purity.
Scale-Up Considerations
Industrial routes prefer:
- Continuous flow reactors for CuAAC (residence time 30 minutes vs. 12 hours batch).
- In situ azide generation to minimize handling hazardous intermediates.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| CuAAC | 58 | 98.5 | 120 | High |
| Stepwise cyclization | 41 | 97.2 | 85 | Moderate |
| Microwave-assisted | 63 | 99.1 | 150 | Low |
Trade-offs : While microwave synthesis offers superior yields, high equipment costs limit industrial adoption. The stepwise method provides cost advantages but suffers from lower overall efficiency.
Chemical Reactions Analysis
5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent, inhibiting the growth of various pathogens.
Medicine: The compound is being investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound shares its 1,2,3-triazole-4-carboxamide scaffold with several analogs, differing primarily in substituent patterns:
Key Observations :
- Halogenation Patterns : The target compound and its analogs frequently incorporate chloro or fluoro substituents on aryl groups, enhancing lipophilicity and target binding via halogen bonding .
- Carboxamide Linkers: The phenethyl chain in the target compound may improve membrane permeability compared to shorter (e.g., benzyl) or bulkier (e.g., thienopyrimidine) linkers in analogs .
Physicochemical Properties
Insights :
- The target compound’s phenethyl chain balances hydrophobicity and flexibility, which may optimize pharmacokinetics compared to rigid analogs.
Antitumor Activity
- c-Met Kinase Inhibition : The trifluoromethyl-substituted analog (1-(4-ClPhe)-5-CF₃ triazole) inhibits c-Met with IC₅₀ < 10 nM, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2, etc.) .
- Growth Inhibition (NCI-H522 Lung Cancer) :
Metabolic Stability
- CAI Metabolite (M1) : The triazole-carboxamide CAI undergoes phase I metabolism to 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (M1), which lacks pharmacological activity . This highlights the importance of substituent choice: bulky groups (e.g., phenethyl in the target compound) may reduce metabolic cleavage compared to CAI’s benzoyl group.
Biological Activity
5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound features a triazole ring, which is significant in medicinal chemistry for its diverse biological activities. The presence of chlorophenyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. For example, a study demonstrated that related triazole compounds exhibited significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A recent study indicated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 1.1 |
| HCT-116 | 2.6 |
| HepG2 | 1.4 |
The mechanism of action appears to involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The triazole moiety can act as a ligand for various enzymes and receptors, modulating their activity and leading to biological effects such as cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for antimicrobial activity and found that those with similar structural features to our compound displayed promising results against multiple pathogens .
- Anticancer Screening : Another study synthesized a series of triazole-linked compounds and tested them against several cancer cell lines. The results indicated that modifications at the phenyl rings significantly impacted their potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
